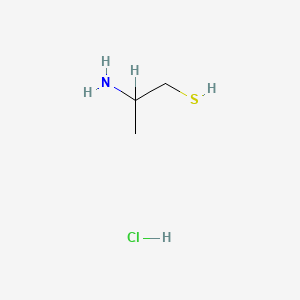

2-aminopropane-1-thiol hydrochloride

Descripción

Contextualization of Aminothiols in Organic and Inorganic Chemistry

Aminothiols are a class of organic compounds that feature both an amine (-NH₂) and a thiol (-SH) functional group. This dual functionality imparts a unique chemical reactivity, making them valuable building blocks in both organic and inorganic chemistry. The amine group typically behaves as a base or a nucleophile, while the thiol group is known for its nucleophilicity, its ability to form disulfide bonds through oxidation, and its strong affinity for various metals.

In organic synthesis, the differential reactivity of the amine and thiol groups can be exploited to achieve selective chemical transformations. For instance, one group can be protected while the other participates in a reaction, allowing for the construction of complex molecular architectures. The nucleophilic nature of both groups is central to their role in reactions such as Michael additions and the opening of epoxide rings.

In the realm of inorganic chemistry, aminothiols are of significant interest as ligands for the formation of coordination complexes with a wide array of metal ions. The soft nature of the sulfur donor in the thiol group leads to strong coordination with soft metal ions, while the harder amine group can coordinate with a different set of metals or the same metal center to form stable chelate rings. This chelating ability is fundamental to their application in areas such as catalysis and the development of functional materials.

Historical Trajectories and Foundational Discoveries Pertaining to 2-Aminopropane-1-thiol (B3045146) Hydrochloride

The historical development of simple aminothiols is intertwined with the broader exploration of amino acids and their derivatives. Early work on the synthesis of amino alcohols, such as (S)-2-amino-1-propanol (alaninol), often started from the corresponding amino acid, in this case, L-alanine. For example, the reduction of L-alanine esters to (S)-2-amino-1-propanol was described in the mid-20th century. google.comjustia.com These amino alcohols serve as key precursors to aminothiols like 2-aminopropane-1-thiol.

A common strategy to convert the hydroxyl group of an amino alcohol to a thiol group involves its initial conversion to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a sulfur-containing nucleophile. Another established method for the synthesis of primary amines is the Gabriel synthesis, which could be adapted for the preparation of aminothiols. nih.gov While a definitive first synthesis of 2-aminopropane-1-thiol hydrochloride is not readily found in seminal literature, its conceptual synthesis follows these well-established transformations of functional groups. A notable publication in 1975 by D'Amico and Dahl in The Journal of Organic Chemistry detailed a novel synthesis of aminoethanethiols, contributing to the broader knowledge of aminothiol (B82208) preparation. biosynth.com

Current Research Landscape and Emerging Trends for the Chemical Compound

Contemporary research on this compound and related aminothiols is diverse, spanning several key areas of chemical science. The chirality of 2-aminopropane-1-thiol, which can exist as (R) and (S) enantiomers, makes it a particularly interesting ligand for asymmetric synthesis. Chiral ligands are crucial for the development of catalysts that can selectively produce one enantiomer of a chiral product, a vital consideration in the pharmaceutical industry.

A significant area of application for aminothiols is in the development of radiopharmaceuticals. sigmaaldrich.com The thiol group provides a reactive handle for the site-specific attachment of radionuclides, either directly or through a chelating agent. The ability to selectively label biomolecules is essential for creating targeted diagnostic imaging agents and therapeutic radiopharmaceuticals. nih.gov

Furthermore, the coordination properties of aminothiols make them suitable for the construction of metal-organic frameworks (MOFs). MOFs are porous materials with a wide range of applications, including gas storage, separation, and catalysis. The incorporation of functional groups like thiols into the organic linkers of MOFs can impart specific properties, such as a high affinity for heavy metal ions, making them promising materials for environmental remediation.

The fundamental metal-ligand interactions of aminothiols also continue to be an active area of research. The study of how these ligands cooperate with metal centers can provide insights into the mechanisms of metalloenzymes and inform the design of new catalysts for a variety of chemical transformations. nih.gov

Chemical and Physical Properties

Below are tables summarizing some of the key physical and chemical properties of 2-aminopropane-1-thiol and its hydrochloride salt.

Table 1: Physical and Chemical Properties of 2-Aminopropane-1-thiol Data sourced from PubChem CID 165845 nih.gov

| Property | Value |

| Molecular Formula | C₃H₉NS |

| Molecular Weight | 91.18 g/mol |

| IUPAC Name | 2-aminopropane-1-thiol |

| CAS Number | 10229-29-5 |

| Monoisotopic Mass | 91.04557046 Da |

Table 2: Physical and Chemical Properties of (2R)-2-Aminopropane-1-thiol Hydrochloride Data sourced from commercial suppliers and PubChem sigmaaldrich.comuni.lu

| Property | Value |

| Molecular Formula | C₃H₁₀ClNS |

| Molecular Weight | 127.64 g/mol |

| IUPAC Name | (2R)-2-aminopropane-1-thiol;hydrochloride |

| CAS Number | 114179-97-4 |

| Melting Point | 66-68 °C |

Detailed Research Findings

While specific, detailed research findings for this compound are not extensively documented in readily available literature, data for its precursor, (S)-2-amino-1-propanol hydrochloride, provides some insight into the spectroscopic characteristics of this class of compounds.

Table 3: Spectroscopic Data for (S)-2-Amino-1-propanol Hydrochloride Data sourced from a patent for the preparation of (S)-2-amino-1-propanol google.com

| Spectroscopy Type | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (500 MHz) | MeOD | 1.35 (d, 3H), 3.41 (m, 1H), 3.60 (m, 1H), 3.77 (m, 1H) |

| ¹³C NMR (125 MHz) | MeOD | 15 (s), 51 (m), 64 (s) |

It is important to note that the conversion of the hydroxyl group to a thiol group would lead to predictable changes in the NMR spectra, particularly in the shifts of the adjacent protons and carbon atoms. The presence of the thiol group would also give rise to a characteristic S-H stretching vibration in the infrared spectrum, typically in the range of 2550-2600 cm⁻¹.

Propiedades

IUPAC Name |

2-aminopropane-1-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDQCFHYSGLOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961691 | |

| Record name | 2-Aminopropane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4145-98-6 | |

| Record name | 1-Propanethiol, 2-amino-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4145-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanethiol, 2-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004145986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopropane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Aminopropane 1 Thiol Hydrochloride and Its Structural Analogues

Classical and Refined Preparative Routes

Traditional synthetic pathways to 2-aminopropane-1-thiol (B3045146) and related structures often rely on fundamental organic transformations starting from readily available precursors like amino alcohols.

Synthesis from Aminoalcohol Acid Sulfates

A foundational method for preparing aminothiols involves the conversion of amino alcohols. The hydrochloride salt of an amino alcohol, such as (S)-2-aminopropan-1-ol hydrochloride, serves as a common starting material. google.com The synthesis proceeds by activating the primary hydroxyl group, often by converting it into a better leaving group like a sulfate (B86663) or sulfonate ester (e.g., tosylate or mesylate). This intermediate is then subjected to nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thioacetate, followed by hydrolysis to yield the free thiol. The final step typically involves treatment with hydrochloric acid to afford the stable hydrochloride salt of the target aminothiol (B82208). cymitquimica.com

Derivatization from Bismercaptoaminoalkane Intermediates

Structural analogues of 2-aminopropane-1-thiol, particularly those containing two thiol groups, can be conceptualized as derivatives of bismercaptoaminoalkane structures. The synthesis of these dithiols often begins with a protected amino diol. For instance, a synthetic route can be designed where an amino group is first protected, allowing for the selective conversion of two hydroxyl groups into thiol groups. This transformation establishes the core bismercaptoaminoalkane framework, which can be further derivatized if needed.

Contemporary Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated methods for creating complex molecules from aminothiol building blocks, enabling the construction of intricate molecular architectures for advanced applications.

Iterative Synthesis Approaches for Complex Molecular Architectures

Iterative synthesis, a strategy involving the sequential addition of building blocks, is a powerful tool for creating complex, well-defined molecules. Solid-Phase Peptide Synthesis (SPPS) exemplifies this approach. In this context, a thiol-containing analogue, such as 3-mercaptopropionic acid (a structural analogue of cysteine), can be incorporated into a peptide chain. nih.gov The synthesis involves iterative cycles of deprotection and coupling of amino acid units on a solid support. frontiersin.org This method allows for the precise placement of a thiol group within a larger peptide structure, creating a "thiol handle" for further chemoselective modifications, such as lipidation through thiol-ene reactions. nih.govfrontiersin.org

A typical iterative synthesis cycle for elongating a peptide chain on a resin support is detailed below.

| Step | Reagents and Conditions | Purpose |

| Fmoc-Deprotection | 20% Piperidine in DMF, Microwave (50 W, 75°C) | Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain to allow for the next coupling step. frontiersin.org |

| Amino Acid Coupling | Fmoc-AA-OH, HATU, DIPEA in DMF, Microwave (25 W, 50°C) | Activation and coupling of the next Fmoc-protected amino acid to the deprotected N-terminus of the resin-bound peptide. frontiersin.org |

This table outlines a general iterative cycle used in Solid-Phase Peptide Synthesis (SPPS) to build complex peptide structures that can incorporate thiol-containing units.

Incorporation into Dendritic Structures and Triazine Systems

The nucleophilic character of both the amine and thiol groups in aminothiols makes them excellent candidates for constructing dendrimers and other highly substituted systems. 2,4,6-Trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, is a key reagent for this purpose. arkat-usa.org TCT has three chlorine atoms that can be sequentially substituted by nucleophiles in a temperature-controlled manner. arkat-usa.org

The general rule for substitution is:

First substitution: Occurs at 0°C.

Second substitution: Occurs at room temperature.

Third substitution: Occurs under heating. arkat-usa.org

This differential reactivity allows for the controlled, stepwise addition of different nucleophiles, including aminothiols, to the triazine core. arkat-usa.orgresearchgate.net This strategy has been used to create triazine-based dendrons by first reacting TCT with one nucleophile (like a phenol (B47542) or thiol) and then reacting the resulting mono-substituted intermediate with an excess of a second nucleophile (like an amine) to form tri-substituted triazines. arkat-usa.org This approach is foundational for building triazine-based dendritic structures. nih.gov

Preparation of Dithiol Analogues from Serinol Derivatives

Dithiol analogues, which are valuable as disulfide-reducing agents, can be synthesized from the inexpensive starting material serinol (2-aminopropane-1,3-diol). mdpi.com A convenient and high-yielding pathway has been developed that avoids complex chromatographic purification. mdpi.com The synthesis of 2-(dibenzylamino)propane-1,3-dithiol, a representative dithiol analogue, proceeds in multiple steps starting from 2-aminopropane-1,3-diol. mdpi.com The amine is first protected, for example, as a dibenzylamino group. The diol is then converted to a dithiol. mdpi.com

The table below summarizes the final step in the synthesis of a dithiol analogue from a protected intermediate.

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-(dibenzylamino)propane-1,3-bis(acetylthio) (4a) | Anhydrous HCl/MeOH, 60°C, 2 h | 2-(dibenzylamino)propane-1,3-dithiol (1a) | 95% mdpi.com |

This table presents the deprotection step to yield the final dithiol product, demonstrating a high-yield conversion suitable for large-scale production. mdpi.com

Process Optimization and Reaction Efficiency in 2-Aminopropane-1-thiol Hydrochloride Synthesis

The efficient synthesis of this compound is paramount for its cost-effective production. A common synthetic route involves the conversion of 2-aminopropan-1-ol to the corresponding thiol. Another established method for the preparation of primary amines is the Gabriel synthesis, which can be adapted for this purpose. masterorganicchemistry.comthermofisher.comorganic-chemistry.orglibretexts.org

Process optimization in these synthetic routes typically focuses on several key parameters: reaction temperature, reaction time, choice of solvent, and the molar ratio of reactants. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts.

For instance, in a Gabriel-type synthesis, the initial step involves the N-alkylation of phthalimide (B116566) with a suitable halo-precursor of 2-aminopropane-1-thiol. masterorganicchemistry.comthermofisher.com The efficiency of this SN2 reaction is highly dependent on the solvent and base used. masterorganicchemistry.com Subsequent hydrazinolysis or acidic hydrolysis cleaves the phthalimide group to yield the primary amine. thermofisher.comlibretexts.org Optimization of this cleavage step is crucial to ensure complete reaction and high yield of the final product.

To illustrate the impact of process optimization, consider the following hypothetical optimization table for the alkylation step in a Gabriel synthesis approach.

Table 1: Optimization of the N-alkylation Step for a 2-Phthalimidopropane-1-thiol Precursor This table is for illustrative purposes and represents a typical optimization study.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | K2CO3 | 80 | 12 | 65 |

| 2 | DMF | NaH | 25 | 6 | 85 |

| 3 | Acetonitrile | K2CO3 | 80 | 12 | 55 |

| 4 | Acetonitrile | NaH | 25 | 6 | 78 |

| 5 | DMF | NaH | 25 | 4 | 92 |

Chromatographic and Recrystallization Protocols for High Purity Compound Isolation

Following synthesis, the purification of this compound is essential to remove unreacted starting materials, reagents, and byproducts. A combination of chromatographic and recrystallization techniques is often employed to achieve high purity.

Chromatographic Purification:

Ion-exchange chromatography (IEX) is a powerful technique for the purification of ionizable compounds like aminothiol hydrochlorides. vanderbilt.edushimadzu.comnih.gov In this method, the crude product is dissolved in a suitable buffer and passed through a column packed with an ion-exchange resin. The charged 2-aminopropane-1-thiol molecules bind to the resin, while neutral impurities are washed away. The pure compound is then eluted by changing the pH or increasing the ionic strength of the mobile phase.

Cation-exchange chromatography is particularly suitable for the purification of the positively charged this compound. vanderbilt.edu A strong cation exchange resin can be used, and the compound can be eluted with a salt gradient (e.g., NaCl) or by increasing the pH of the eluent.

Recrystallization Protocols:

Recrystallization is a final purification step to obtain a highly crystalline product with excellent purity. The selection of an appropriate solvent system is critical for successful recrystallization. rochester.edumt.com The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For hydrochloride salts, a mixture of a polar solvent (like ethanol (B145695) or methanol) and a less polar anti-solvent (like diethyl ether or hexane) is often effective. rochester.edu

The process involves dissolving the crude this compound in a minimum amount of the hot primary solvent. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals. If crystallization is slow, the addition of an anti-solvent can induce precipitation. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

To illustrate the effectiveness of recrystallization, the following table presents hypothetical data on the purification of this compound using different solvent systems.

Table 2: Recrystallization of this compound This table is for illustrative purposes and represents a typical recrystallization study.

| Entry | Solvent System | Initial Purity (HPLC, %) | Final Purity (HPLC, %) | Recovery (%) |

|---|---|---|---|---|

| 1 | Methanol | 94.5 | 97.8 | 75 |

| 2 | Ethanol/Diethyl Ether | 94.5 | 99.5 | 85 |

| 3 | Isopropanol | 94.5 | 98.9 | 80 |

| 4 | Water | 94.5 | 96.2 | 60 |

| 5 | Ethanol/Hexane | 94.5 | 99.7 | 88 |

The data suggests that a mixed solvent system, such as ethanol/hexane, can provide a high degree of purification with good recovery of the final product. The purity of the final compound is typically verified using analytical techniques like High-Performance Liquid Chromatography (HPLC). ijprajournal.comuaiasi.ro

Mechanistic Insights into the Chemical Reactivity of 2 Aminopropane 1 Thiol Hydrochloride

Thiol (-SH) Functional Group Transformations

The thiol group is the more reactive of the two functional groups under many conditions, participating in a variety of redox and nucleophilic reactions.

The thiol group of 2-aminopropane-1-thiol (B3045146) can undergo oxidation to form a disulfide-linked dimer, bis(2-amino-1-propyl) disulfide. This reaction is a common transformation for thiols and is central to processes like protein folding. libretexts.org The interconversion between the free thiol (reduced state) and the disulfide (oxidized state) is a redox reaction. libretexts.org Under oxidizing conditions, two thiol groups each lose a hydrogen atom and form a sulfur-sulfur bond. libretexts.org

The process can be viewed as a series of single-electron transfers or as a bimolecular reaction involving a thiolate anion. The mechanism often involves the deprotonation of the thiol to form a more nucleophilic thiolate anion (RS⁻), which then attacks another thiol molecule. This can proceed through a radical mechanism or, more commonly, a thiol-disulfide exchange pathway if a disulfide is already present. libretexts.org In the context of dimerization, an oxidizing agent facilitates the removal of hydrogen atoms, leading to the direct coupling of two thiol molecules.

Table 1: Key Aspects of Oxidative Dimerization

| Feature | Description |

|---|---|

| Reactants | 2 molecules of 2-aminopropane-1-thiol |

| Product | bis(2-amino-1-propyl) disulfide |

| Bond Formed | Disulfide bond (-S-S-) |

| Reaction Type | Oxidation |

| Key Intermediate | Thiolate anion (RS⁻) or Thiyl radical (RS•) |

The thiol group of 2-aminopropane-1-thiol hydrochloride can participate in Thiol-Michael additions, a type of conjugate addition reaction. nih.gov This reaction involves the addition of the thiol across a carbon-carbon double or triple bond of an α,β-unsaturated carbonyl compound (a Michael acceptor). nih.gov The reaction is typically catalyzed by a weak base, which deprotonates the thiol to form a thiolate. nih.gov This highly nucleophilic thiolate then attacks the β-carbon of the unsaturated system in a 1,4-addition, leading to the formation of a thioether. nih.govwikipedia.org

The mechanism proceeds in three main steps:

Thiolate Formation: A base removes the acidic proton from the thiol group, generating a thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the Michael acceptor, forming a new carbon-sulfur bond and an enolate intermediate.

Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base catalyst or another thiol molecule, to yield the final thioether product. nih.gov

This reaction is highly efficient and is considered a form of "click chemistry" due to its high yield and stereoselectivity. wikipedia.org

Table 2: Thiol-Michael Addition Reaction Parameters

| Parameter | Details |

|---|---|

| Nucleophile | Thiolate anion from 2-aminopropane-1-thiol |

| Electrophile | α,β-unsaturated carbonyls, nitriles, etc. |

| Catalyst | Weak Brønsted or Lewis bases (e.g., triethylamine, phosphines) nih.gov |

| Product | Thioether |

| Key Feature | Formation of a carbon-sulfur bond at the β-position |

The thiol group can be readily halogenated, particularly chlorinated. Reaction with chlorinating agents can lead to the formation of sulfenyl chlorides (RSCl), which are versatile synthetic intermediates. nih.govwikipedia.org For instance, the reaction of a thiol with sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can yield the corresponding sulfenyl chloride. nih.govorganic-chemistry.org

The mechanism for the formation of a sulfenyl chloride from a thiol and a chlorinating agent like Cl₂ involves the attack of the sulfur atom on the electrophilic chlorine. wikipedia.org A common method for preparing sulfenyl chlorides is the chlorination of disulfides. wikipedia.org

R-S-S-R + Cl₂ → 2 R-S-Cl

Alternatively, direct conversion of thiols to sulfonyl chlorides can be achieved using reagents like a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which proceeds through the intermediate formation of disulfides. organic-chemistry.orgorganic-chemistry.org Sulfenyl chlorides are reactive species themselves and can undergo further reactions, such as addition to alkenes or hydrolysis. nih.govwikipedia.org

Table 3: Chlorination Products of 2-Aminopropane-1-thiol

| Reagent | Intermediate Product | Final Product (with further oxidation) |

|---|---|---|

| Sulfuryl chloride (SO₂Cl₂) | 2-amino-1-chlorosulfenylpropane | 2-aminopropane-1-sulfonyl chloride |

| N-Chlorosuccinimide (NCS) | 2-amino-1-chlorosulfenylpropane | Not applicable without further oxidant |

Just as thiols can be oxidized to form disulfides, they can also act as reducing agents to cleave disulfide bonds. This process, known as thiol-disulfide exchange, is crucial in biological systems for controlling protein structure and function. libretexts.orgnih.gov A thiol derivative like 2-aminopropane-1-thiol can reduce a disulfide bond through a nucleophilic substitution (Sɴ2) type reaction. wikipedia.orgresearchgate.netcsic.es

The reaction is initiated by the deprotonation of the thiol to a thiolate. The thiolate anion then attacks one of the sulfur atoms of the disulfide bond. This results in the formation of a new, mixed disulfide and the release of the other half of the original disulfide as a new thiolate. wikipedia.org For the cleavage to go to completion, an excess of the reducing thiol is often used, or a second thiol molecule attacks the mixed disulfide, releasing the original thiol in its oxidized, dimeric form. wikipedia.org

Table 4: Mechanism of Reductive Disulfide Cleavage

| Step | Description |

|---|---|

| 1. Activation | A base deprotonates 2-aminopropane-1-thiol to its thiolate form. |

| 2. Nucleophilic Attack | The thiolate attacks a sulfur atom of the target disulfide bond (R'-S-S-R'). |

| 3. Intermediate Formation | A mixed disulfide (R-S-S-R') is formed, and a new thiolate (R'S⁻) is released. wikipedia.org |

| 4. Completion (optional) | A second molecule of the aminothiol (B82208) attacks the mixed disulfide, releasing R'SH and forming the oxidized dimer of the aminothiol. |

Amine (-NH2) Functional Group Reactivity

The primary amine group of this compound provides a site for nucleophilic reactions, although its reactivity is tempered by protonation in the hydrochloride salt form. Under appropriate basic conditions, the free amine can be regenerated and participate in characteristic amine reactions.

Once deprotonated from its hydrochloride salt, the primary amine of 2-aminopropane-1-thiol becomes a potent nucleophile. The lone pair of electrons on the nitrogen atom can attack electrophilic centers to form new carbon-nitrogen bonds.

Amidation: The amine can react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, in a nucleophilic acyl substitution reaction to form an amide. The reaction with an acyl chloride, for instance, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion. chemguide.co.uk This is typically carried out in the presence of a base to neutralize the HCl produced. chemguide.co.uk

Alkylation: The amine group can also undergo alkylation by reacting with alkyl halides in a nucleophilic substitution reaction (Sɴ2). The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This reaction can lead to the formation of secondary and tertiary amines, and even quaternary ammonium salts if an excess of the alkylating agent is used.

Table 5: Reactivity of the Amine Group

| Reaction Type | Electrophile | Product Functional Group |

|---|---|---|

| Amidation | Acyl Chloride (R'-COCl) | Amide (-NH-CO-R') |

| Alkylation | Alkyl Halide (R'-X) | Secondary Amine (-NH-R') |

Formation of N-Substituted Heterocyclic Compounds

The presence of both a nucleophilic amine and a thiol group within the same molecule allows 2-aminopropane-1-thiol to readily participate in cyclization reactions with suitable electrophiles, leading to the formation of various N-substituted heterocyclic compounds. A primary pathway for the synthesis of these heterocycles involves the reaction of aminothiols with carbonyl compounds such as aldehydes and ketones.

The condensation of a 1,2-aminothiol, like 2-aminopropane-1-thiol, with an aldehyde or ketone typically results in the formation of a five-membered thiazolidine ring. This reaction proceeds through the initial formation of a hemiaminal intermediate, followed by an intramolecular cyclization driven by the nucleophilic attack of the thiol group on the hemiaminal carbon, and subsequent dehydration. The reaction is generally acid-catalyzed, which activates the carbonyl group towards nucleophilic attack.

While specific studies detailing the reaction of this compound with a wide array of carbonyl compounds are not extensively documented in publicly available literature, the general reactivity pattern of aminothiols provides a strong predictive framework. For instance, the reaction with a generic aldehyde (R-CHO) would be expected to yield a 2-substituted-4-methylthiazolidine. Similarly, a reaction with a ketone (R1-CO-R2) would produce a 2,2-disubstituted-4-methylthiazolidine.

The following table illustrates the expected thiazolidine products from the reaction of 2-aminopropane-1-thiol with representative aldehydes and ketones.

| Carbonyl Compound | Expected Heterocyclic Product |

| Formaldehyde | 4-Methylthiazolidine |

| Acetaldehyde | 2,4-Dimethylthiazolidine |

| Acetone | 2,2,4-Trimethylthiazolidine |

Stereochemical Outcomes of Reactions Involving this compound

The stereochemistry of heterocyclic compounds formed from 2-aminopropane-1-thiol is of significant interest, as the starting material is chiral, possessing a stereocenter at the second carbon atom (C2). This inherent chirality can influence the stereochemical outcome of the cyclization reactions, potentially leading to the formation of diastereomeric products.

When 2-aminopropane-1-thiol reacts with a prochiral aldehyde or an unsymmetrical ketone, a new stereocenter is generated at the C2 position of the resulting thiazolidine ring. The spatial arrangement of the substituents on the newly formed ring is determined by the facial selectivity of the nucleophilic attack and the subsequent cyclization steps.

Detailed experimental studies and spectroscopic data (such as NMR and X-ray crystallography) on the stereochemical outcomes of reactions specifically involving this compound are limited in the available scientific literature. However, principles of asymmetric synthesis and findings from studies on analogous chiral aminothiols, such as cysteine derivatives, suggest that the reaction can proceed with a degree of diastereoselectivity. The stereochemistry of the starting aminothiol can direct the approach of the carbonyl compound, favoring the formation of one diastereomer over the other.

The ratio of the resulting diastereomers would be dependent on several factors, including the reaction conditions (temperature, solvent, catalyst) and the steric and electronic properties of the substituents on both the aminothiol and the carbonyl compound. For example, the reaction of (R)-2-aminopropane-1-thiol with a chiral aldehyde could lead to the formation of (2R, 4R, C2'-R/S) and (2S, 4R, C2'-R/S) thiazolidine diastereomers. The precise determination of the major and minor products would necessitate empirical investigation and detailed structural analysis.

Further research is required to fully elucidate the stereochemical control exerted by the chiral center of this compound in the formation of N-substituted heterocyclic compounds and to compile quantitative data on the diastereomeric ratios obtained under various reaction conditions.

Insufficient Information to Generate Article on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient specific information to generate a detailed article on the coordination chemistry and ligand properties of this compound as outlined in the user's request.

The available information is limited to the basic chemical properties of the compound itself, its synthesis, and some of its applications in other fields, such as enzyme inhibition. However, there is a notable absence of published studies focusing on its role as a ligand in the formation of metal complexes. Without experimental data from the scientific literature, it is not possible to provide a thorough, informative, and scientifically accurate account for the requested sections and subsections.

Therefore, due to the lack of specific research findings on the coordination chemistry of this compound, the generation of the requested article cannot be completed at this time. Further experimental research and publication in this specific area would be required to provide the necessary data.

Theoretical and Computational Investigations of 2 Aminopropane 1 Thiol Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules like 2-aminopropane-1-thiol (B3045146) hydrochloride. mdpi.com By solving approximations of the Schrödinger equation, DFT methods can determine the electron density distribution, from which numerous chemical properties can be derived. ijcce.ac.ir For 2-aminopropane-1-thiol hydrochloride, DFT calculations typically involve optimizing the molecular geometry to find its most stable three-dimensional structure.

Once the geometry is optimized, a wealth of information about the molecule's electronic properties can be obtained. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. ijcce.ac.ir

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For this compound, the thiol (-SH) and amino (-NH2) groups are expected to be key sites of reactivity. Other reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated to provide a more comprehensive understanding of the molecule's chemical behavior. nih.gov

Note: The values in this table are illustrative and represent the types of data generated from DFT calculations.

Conformational Landscape Analysis and Rotational Isomerism

Computational methods are exceptionally well-suited for exploring this landscape. By systematically rotating the dihedral angles of the key bonds and calculating the potential energy at each step, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for interconversion between them. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, with lower-energy conformers being more populated. For molecules with flexible chains, multiple stable conformers can coexist in equilibrium. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-S) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | 65 |

| Gauche 1 | ~60° | 0.85 | 25 |

Note: This table presents a simplified, hypothetical scenario to illustrate the results of a conformational analysis. Actual analyses would involve more complex potential energy surfaces.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations are particularly valuable for understanding its behavior in a solvent, typically water, which mimics physiological conditions. nih.gov In an MD simulation, the molecule and surrounding solvent molecules are treated as a system of interacting particles. The forces between these particles are calculated using a force field, and Newton's equations of motion are solved iteratively to track the position and velocity of each atom over a set period. nih.gov

These simulations can reveal how the molecule interacts with solvent molecules, for instance, through the formation of hydrogen bonds between the protonated amino group (-NH3+), the thiol group (-SH), and water. The chloride counter-ion's position and interaction with the protonated amine and solvent can also be monitored. MD simulations can elucidate the stability of different conformers in solution and the timescales of transitions between them. researchgate.net

Furthermore, MD simulations can be used to calculate various macroscopic properties, such as diffusion coefficients, which describe how the molecule moves through the solvent, and radial distribution functions, which provide information about the structuring of solvent molecules around the solute. This detailed view of the solvated molecule is crucial for understanding its bioavailability and interactions with biological macromolecules.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or identifying unknown compounds. nih.gov For this compound, methods like DFT can be used to calculate the parameters that govern its response to different spectroscopic techniques. faccts.de

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule correspond to the energies of its bond stretching, bending, and torsional motions. DFT calculations can predict these frequencies and their corresponding intensities in both IR and Raman spectra. nih.gov By comparing the computed spectrum with an experimental one, each peak can be assigned to a specific molecular vibration. For this compound, characteristic peaks would be expected for the N-H stretches of the ammonium group, the S-H stretch of the thiol, and various C-H, C-C, C-N, and C-S bond vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for structure elucidation. The chemical shifts of atomic nuclei (e.g., ¹H, ¹³C) are highly sensitive to their local electronic environment. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict these chemical shifts with a high degree of accuracy. researchgate.netnih.gov These predictions can help in assigning the signals in an experimental NMR spectrum and can be crucial for distinguishing between different isomers or conformers. escholarship.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value/Region | Vibrational/Structural Assignment |

|---|---|---|---|

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~2550 | S-H stretch |

| ~3000-3200 | N-H stretches (in -NH3+) | ||

| Raman Spectroscopy | Vibrational Frequency (cm⁻¹) | ~650-750 | C-S stretch |

| ¹³C NMR | Chemical Shift (ppm) | ~20-30 | -CH₂-SH |

| ~45-55 | -CH(NH3+)- | ||

| ¹H NMR | Chemical Shift (ppm) | ~1.5-2.0 | S-H |

Note: The values in this table are illustrative and typical for the functional groups mentioned. Actual computed values would be more precise.

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. nih.gov This is particularly relevant for understanding the chemical transformations that this compound might undergo. A key reaction for thiols is the thiol-disulfide exchange, a process fundamental to many biological systems. researchgate.net

In a quantum chemical study of a reaction pathway, the geometries of the reactants, products, and any intermediates are optimized. Crucially, the structure of the transition state—the highest energy point along the reaction coordinate—is also located. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Functional Building Block in Polymer Chemistry

In polymer chemistry, the incorporation of specific functional groups is crucial for tailoring the physical, chemical, and biological properties of materials. 2-Aminopropane-1-thiol (B3045146) hydrochloride serves as an important building block, enabling the introduction of thiol and amine functionalities into polymer structures. These groups can impart desirable characteristics such as hydrophilicity, biocompatibility, and reactivity for subsequent modifications.

Post-polymerization modification is a powerful strategy for synthesizing functional polymers by introducing reactive groups onto a pre-existing polymer backbone. The thiol group of 2-aminopropane-1-thiol is highly effective in "click" chemistry reactions, particularly thiol-ene and thiol-Michael additions. These reactions are characterized by their high efficiency, rapid reaction rates, stereoselectivity, and minimal byproduct formation, often proceeding under mild, solvent-free conditions. wikipedia.orgusm.edunih.gov

The thiol-ene reaction typically proceeds via a free-radical mechanism, initiated by light or heat, where the thiol adds across an electron-rich alkene (an 'ene') in an anti-Markovnikov fashion. wikipedia.orgnih.gov In contrast, the thiol-Michael addition is a conjugate addition reaction that occurs between a thiol and an electron-deficient alkene, such as an acrylate or maleimide, and is typically catalyzed by a nucleophile or a base. wikipedia.orgusm.edunih.gov By reacting 2-aminopropane-1-thiol hydrochloride with polymers containing pendant alkene groups, chemists can efficiently graft this functional molecule onto the polymer chain, introducing both a free amine and a stable thioether linkage. wikipedia.orgnih.gov This method allows for precise control over the final structure and functionality of the polymer. nih.gov

| Feature | Thiol-Ene Reaction | Thiol-Michael Addition |

|---|---|---|

| Mechanism | Free-radical addition wikipedia.org | Anionic/Nucleophilic conjugate addition usm.edunih.gov |

| 'Ene' Substrate | Electron-rich alkenes (e.g., vinyl, allyl) nih.gov | Electron-deficient alkenes (e.g., acrylates, maleimides) nih.govresearchgate.net |

| Initiation/Catalysis | Photoinitiator, thermal initiator, or heat wikipedia.orgusm.edu | Base or nucleophile (e.g., amine) wikipedia.orgusm.edu |

| Key Characteristics | High yield, rapid, anti-Markovnikov selectivity, oxygen tolerant wikipedia.orgnih.gov | High yield, rapid, proceeds under mild conditions usm.edunih.gov |

The demand for advanced biomaterials for applications in drug delivery, tissue engineering, and medical implants has driven the development of synthetic polymers that are both biocompatible and biodegradable. nih.govgatech.edu Functional polymers, which possess reactive groups for further modification, are of particular interest. nih.gov Polyesters, polycarbonates, and poly(amino acids) are important classes of such polymers. nih.gov

The synthesis of these polymers can be achieved through methods like ring-opening polymerization (ROP) of cyclic monomers or controlled radical polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT). mdpi.comnih.gov this compound can be incorporated into these polymers to introduce pendant thiol and amine groups. For instance, a monomer bearing the protected form of 2-aminopropane-1-thiol could be copolymerized, followed by deprotection to reveal the reactive functionalities. These functional groups enhance the polymer's utility; the amine can improve water solubility and provides a site for conjugation, while the thiol group can be used for cross-linking, drug attachment, or to impart redox sensitivity. nih.gov Thioester-functionalized copolymers have been shown to be degradable in the presence of biological thiols like cysteine, offering a pathway for triggered drug release. nih.gov

Precursor for Specialty Chemicals and Fine Organic Syntheses

Beyond polymer science, this compound is a valuable precursor in fine organic synthesis for creating specialty chemicals with high degrees of structural complexity and stereochemical purity.

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry where one enantiomer often possesses the desired therapeutic activity while the other may be inactive or harmful. tcichemicals.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

This compound exists as a chiral molecule, with (R) and (S) enantiomers being commercially available. This inherent chirality, combined with its reactive amine and thiol groups, makes it a potential candidate for use as a chiral auxiliary. For example, the amine group can be acylated by a prochiral carboxylic acid derivative. The existing stereocenter on the aminothiol (B82208) backbone can then influence the diastereoselectivity of reactions such as enolate alkylation or aldol additions at the alpha-carbon of the carbonyl group, similar to the mechanisms employed by well-known auxiliaries like pseudoephedrine or oxazolidinones. wikipedia.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that contains portions of all the starting materials. This approach offers significant advantages in terms of atom economy, reduced reaction time, and lower waste generation.

The structure of this compound, containing both an amine and a thiol nucleophile, makes it an ideal substrate for certain MCRs. A notable example is the Furan-Thiol-Amine (FuTine) reaction, a bioinspired MCR that combines a furan-based electrophile with both a thiol and an amine under physiological conditions to generate stable pyrrole heterocycles. researchgate.net In such a reaction, this compound can provide both the requisite thiol and amine functionalities from a single molecule, facilitating the rapid construction of complex heterocyclic scaffolds that are valuable in medicinal chemistry and materials science. researchgate.net

Development of Disulfide-Reducing Agents

Disulfide bonds (-S-S-) are crucial for maintaining the tertiary and quaternary structures of many proteins. nih.gov The reduction of these bonds to their constituent thiols (-SH) is a fundamental process in biochemistry and proteomics, necessary for protein characterization, refolding, and analysis. This reduction is accomplished by disulfide-reducing agents, which are typically small molecules containing thiol groups. nih.govuniurb.it

The thiol group of this compound enables it to function as a disulfide-reducing agent through a process of thiol-disulfide exchange. While dithiols like dithiothreitol (DTT) are commonly used due to their efficiency in forming a stable intramolecular disulfide ring after reducing a target, monothiols can also effectively reduce disulfide bonds, albeit often requiring a stoichiometric excess. nih.gov The development of novel reducing agents with improved stability, reduced odor, and effectiveness over a wider pH range is an ongoing area of research. uniurb.it The structural features of 2-aminopropane-1-thiol make it a relevant compound in the design and synthesis of new dithiol-based reducing agents that may offer advantages over traditional reagents. nih.gov

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Dithiothreitol (DTT) | Dithiol | Forms a stable six-membered ring upon oxidation; effective at neutral pH. biosynth.com |

| β-Mercaptoethanol (β-ME) | Monothiol | Volatile with a strong odor; often used in excess. nih.gov |

| Tris(2-carboxyethyl)phosphine (TCEP) | Phosphine-based (non-thiol) | Irreversible reduction, odorless, stable, and effective over a wide pH range. uniurb.it |

| 2-Aminopropane-1-thiol | Monothiol | Contains an additional amine functional group. |

Chemical Probe Design and Bioconjugation Strategies

Following a comprehensive review of available scientific literature, there is limited specific information detailing the direct application of this compound in the design of chemical probes and bioconjugation strategies. Research in these areas often highlights more complex bifunctional molecules or aminothiols that are part of larger, more structurally diverse scaffolds.

While the fundamental reactivity of the thiol and amine groups in this compound suggests its potential as a linker or building block, specific studies demonstrating its use for these purposes are not prominently documented. The field of bioconjugation and chemical probe design heavily relies on well-characterized reactions and linkers that offer high specificity, efficiency, and stability under physiological conditions. General principles of thiol-based bioconjugation often involve the reaction of the sulfhydryl group with maleimides, haloacetamides, or other thiol-reactive electrophiles to form stable thioether bonds. The primary amine group offers another site for conjugation, typically through reactions with activated esters (like NHS esters) or isothiocyanates to form amide or thiourea linkages, respectively.

The utility of a bifunctional molecule like this compound in these strategies would theoretically lie in its ability to act as a heterobifunctional linker, connecting two different molecules or moieties. For instance, the thiol could be reacted with a maleimide-functionalized protein, leaving the amine available for subsequent reaction with a reporter molecule or drug. However, without specific research findings, any discussion of its application remains speculative.

Detailed research findings, such as reaction kinetics, yields for specific conjugation reactions, or the properties of probes synthesized using this compound, are not available in the reviewed literature. Therefore, data tables illustrating such findings cannot be generated. The scientific community has largely focused on other aminothiols, such as cysteine and its derivatives, which are readily available and have a well-established role in biological systems and bioconjugation chemistry.

Advanced Analytical Characterization Techniques for 2 Aminopropane 1 Thiol Hydrochloride

Spectroscopic Methods

Spectroscopic techniques are central to the molecular-level investigation of 2-aminopropane-1-thiol (B3045146) hydrochloride, utilizing the interaction of electromagnetic radiation with the molecule to probe its structure, bonding, and electronic properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-aminopropane-1-thiol hydrochloride in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework and connectivity can be obtained.

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum, the proton signals for this compound are expected in distinct regions corresponding to their chemical environments. The protons of the methyl group (CH₃) would appear as a doublet, coupled to the adjacent methine proton. The methine proton (CH) would present as a multiplet due to coupling with both the methyl and methylene protons. The methylene protons (CH₂) adjacent to the thiol group would likely appear as a doublet of doublets or a more complex multiplet. The protons on the amine (NH₂) and thiol (SH) groups can be exchangeable and may appear as broad singlets; their chemical shift can be highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct signals are expected, corresponding to the methyl (CH₃) carbon, the methine (CH) carbon, and the methylene (CH₂) carbon. The chemical shifts of these carbons are influenced by their local electronic environment.

| Predicted ¹H and ¹³C NMR Data for 2-Aminopropane-1-thiol | |

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | ~1.3 |

| ¹H | ~3.0 - 3.4 |

| ¹H | ~2.7 - 2.9 |

| ¹H | Variable (broad) |

| ¹H | Variable (broad) |

| ¹³C | ~20 |

| ¹³C | ~50 |

| ¹³C | ~30 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺. rjor.rorsc.orgbldpharm.com

In ESI-MS analysis, a solution of the compound is sprayed through a highly charged capillary, generating charged droplets from which solvent evaporates, ultimately yielding gas-phase ions. bldpharm.com For this compound, the expected primary ion would be the protonated form of the free base, [C₃H₉NS + H]⁺, with a mass-to-charge ratio (m/z) of approximately 92.05.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing structural information. The fragmentation of protonated aminothiols often involves characteristic losses. For 2-aminopropane-1-thiol, expected fragmentation pathways include the neutral loss of ammonia (NH₃), water (H₂O), or hydrogen sulfide (H₂S). nih.gov Alpha-cleavage adjacent to the amine group is also a common fragmentation pathway for aliphatic amines, which would result in the loss of a methyl radical (•CH₃). docbrown.info

| Predicted ESI-MS Data for 2-Aminopropane-1-thiol | |

| Ion | Predicted m/z |

| [M+H]⁺ | 92.05 |

| [M+Na]⁺ | 114.03 |

| [M+H-NH₃]⁺ | 75.02 |

| [M+H-H₂S]⁺ | 58.05 |

| [M+H-•CH₃]⁺ | 77.04 |

Predicted m/z values are for the monoisotopic mass of the free base, 2-aminopropane-1-thiol uni.lu.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy : FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine group (as an ammonium salt) typically appear as a broad band in the 3200-2800 cm⁻¹ region. C-H stretching vibrations of the alkyl groups are expected around 2960-2850 cm⁻¹. The S-H stretching vibration for the thiol group is often weak and appears near 2550 cm⁻¹. mdpi.com Other key vibrations include N-H bending (around 1600-1500 cm⁻¹) and C-N stretching.

Raman Spectroscopy : Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. The S-H stretching vibration, though weak in the IR spectrum, often gives a more distinct signal in the Raman spectrum around 2570 cm⁻¹. mit.edu The C-S stretching vibration is also readily observed in the Raman spectrum, typically in the 700-600 cm⁻¹ range. This technique is highly effective for monitoring modifications of the thiol group, such as the formation of disulfide bonds. rsc.org

| Expected Vibrational Frequencies for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (ammonium) | 3200 - 2800 (broad) |

| C-H Stretch (alkyl) | 2960 - 2850 |

| S-H Stretch | ~2550 |

| N-H Bend | 1600 - 1500 |

| C-S Stretch | 700 - 600 |

Chemiluminescence assays are used to evaluate the antioxidant capacity and redox activity of compounds. The thiol group in this compound is a redox-active center capable of interacting with and neutralizing reactive oxygen species (ROS).

In a typical photochemiluminescence (PCL) assay, a photosensitizer like luminol is used, which generates ROS upon exposure to UV radiation. rjor.ro These ROS react with luminol to produce light (chemiluminescence). When an antioxidant compound such as this compound is present, it scavenges the ROS. rjor.ro This quenching of ROS leads to a decrease in the intensity of the emitted light. The extent of this reduction in chemiluminescence is proportional to the antioxidant capacity of the thiol compound. rjor.ro Therefore, this assay provides a quantitative measure of the compound's ability to participate in redox reactions and mitigate oxidative stress. rjor.ro

Chromatographic Separations

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for tracking its formation or consumption in real-time during a chemical synthesis.

Due to the compound's polarity and lack of a strong UV chromophore, a reversed-phase HPLC method is commonly employed, often requiring a pre-column derivatization step for sensitive detection. diva-portal.org The thiol group can be reacted with a fluorogenic reagent, such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (SBD-F), to yield a highly fluorescent product. diva-portal.org The derivatized analyte can then be separated on a C18 column with a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is achieved using a fluorescence detector set to the appropriate excitation and emission wavelengths for the derivative. diva-portal.org This method provides excellent sensitivity and selectivity, allowing for the quantification of the thiol at low concentrations and its separation from non-thiol impurities. diva-portal.orgnih.gov

| Typical HPLC Conditions for Thiol Analysis | |

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 x 2 mm, 3 µm) |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium acetate) and organic solvent (e.g., acetonitrile) |

| Derivatization Reagent | SBD-F (for fluorescence detection) |

| Detection | Fluorescence Detector (Ex/Em specific to derivative, e.g., ~365 nm / ~510 nm) diva-portal.org |

| Application | Purity assessment, quantification, reaction monitoring |

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight distribution of polymers. wikipedia.orgspecificpolymers.com When this compound is used as a monomer or a functionalizing agent in polymerization reactions, SEC is crucial for determining the resulting polymer's molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. specificpolymers.com

The principle of SEC involves the separation of molecules based on their hydrodynamic volume in solution. paint.org The chromatographic column is packed with a porous material. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, leading to a longer retention time. paint.org

In the context of polymers synthesized using this compound, SEC analysis would provide critical data on the success of the polymerization process and the properties of the resulting material. For instance, a narrow PDI would suggest a controlled polymerization, while a broad or multimodal distribution could indicate side reactions or the presence of different polymer populations. The choice of eluent and column is critical, especially for polymers containing the polar amino and thiol groups, to prevent interactions with the stationary phase that could affect the elution behavior.

Illustrative Research Findings:

Table 1: Representative SEC Data for a Thiol-Functionalized Polymer

| Sample | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|

| Backbone Polymer | 15,000 | 16,500 | 1.10 |

| Thiol-Functionalized Polymer | 17,500 | 19,250 | 1.10 |

This table is representative and illustrates the expected change in molecular weight upon functionalization with a thiol-containing compound like this compound.

Microscopic and Imaging Techniques

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. nih.gov It is particularly well-suited for studying the supramolecular assemblies of molecules like this compound. The thiol group has a strong affinity for gold surfaces, leading to the formation of self-assembled monolayers (SAMs). The amine group can then participate in intermolecular interactions, such as hydrogen bonding, leading to the formation of organized supramolecular structures.

AFM operates by scanning a sharp tip, attached to a cantilever, over the sample surface. The deflections of the cantilever due to forces between the tip and the sample are used to generate a three-dimensional image of the surface topography. nih.gov This technique can be performed in various environments, including ambient air and liquid, making it ideal for studying molecular assemblies under near-physiological conditions.

For this compound, AFM could be used to visualize the morphology of its self-assembled monolayers on a gold substrate. The images would reveal the packing and organization of the molecules, including the presence of any domains, defects, or multilayer structures. Furthermore, by functionalizing the AFM tip, it is possible to probe the chemical and mechanical properties of the assembled layer, such as adhesion and elasticity.

Illustrative Research Findings:

While specific AFM images of supramolecular assemblies of this compound are not widely published, studies on similar short-chain aminothiols have demonstrated the formation of well-ordered monolayers on gold surfaces. For example, AFM has been used to visualize the nanometer-scale domains and grain boundaries in alkanethiol SAMs. The height of the monolayer, as measured by AFM, can provide information about the orientation of the molecules on the surface.

Table 2: Representative Morphological Data from AFM Analysis of an Aminothiol (B82208) SAM

| Parameter | Value |

|---|---|

| Average Domain Size | 50 - 100 nm |

| Monolayer Thickness | 0.5 - 0.7 nm |

| Surface Roughness (RMS) | < 0.2 nm |

This table provides representative data that could be expected from an AFM analysis of a self-assembled monolayer of a short-chain aminothiol like this compound on a flat gold substrate.

Elemental Analysis and Thermogravimetric Analysis

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₃H₁₀ClNS), elemental analysis provides the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl). This is a crucial step in confirming the identity and purity of a synthesized batch of the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correct composition of the compound.

Table 3: Theoretical and Representative Experimental Elemental Analysis Data for this compound (C₃H₁₀ClNS)

| Element | Theoretical Mass % | Representative Experimental Mass % |

|---|---|---|

| Carbon (C) | 28.23% | 28.15% |

| Hydrogen (H) | 7.89% | 7.95% |

| Chlorine (Cl) | 27.77% | 27.65% |

| Nitrogen (N) | 10.97% | 10.89% |

| Sulfur (S) | 25.12% | 25.01% |

The experimental values are representative and would be expected to be within ±0.4% of the theoretical values for a pure sample.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org TGA is used to determine the thermal stability of a material and to study its decomposition behavior. For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose and the percentage of mass lost at each decomposition step. This information is valuable for understanding the thermal limitations of the compound and any materials derived from it.

A typical TGA experiment involves heating a small amount of the sample at a constant rate in an inert atmosphere (e.g., nitrogen) or in air. The resulting thermogram plots the percentage of the initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of the TGA curve (DTG) can also be plotted to show the rate of mass loss, which helps in identifying the temperatures of maximum decomposition rate. For an aminothiol hydrochloride salt, one might expect an initial mass loss corresponding to the loss of hydrogen chloride, followed by the decomposition of the organic aminothiol moiety at higher temperatures. researchgate.net

Table 4: Representative Thermal Decomposition Data for an Aminothiol Hydrochloride from TGA

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |

|---|---|---|---|

| Step 1 | 150 - 250 | ~28% | HCl |

| Step 2 | 250 - 400 | ~72% | Decomposition of organic residue |

This table presents a hypothetical decomposition profile for this compound based on the behavior of similar aminothiol salts. The actual temperatures and mass losses would need to be determined experimentally.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-aminopropane-1-thiol hydrochloride for high purity and yield?

- Methodology : Synthesis optimization involves selecting polar solvents (e.g., ethanol or water) to enhance solubility and reaction rates, as observed in analogous thiol-containing compounds . Temperature control (e.g., 25–60°C) and reaction time (6–24 hours) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .

- Key Parameters : Monitor pH to stabilize the thiol group and prevent oxidation. Use inert atmospheres (N₂ or Ar) to avoid disulfide formation .

Q. What analytical techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on the thiol (-SH) proton (δ ~1.3–1.6 ppm) and amine (-NH₂) signals .

- HPLC-MS : Assess purity and detect trace impurities using reverse-phase columns with UV detection at 210–220 nm .

- Elemental Analysis : Verify stoichiometry of C, H, N, S, and Cl .

Q. What safety protocols are essential when handling this compound?

- Critical Measures :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .

- Store in airtight, light-resistant containers at 2–8°C to prevent degradation .

- Dispose of waste via certified hazardous waste facilities compliant with EPA/ECHA regulations .

Advanced Research Questions

Q. How does this compound interact with biomolecules like enzymes or receptors?

- Mechanistic Insights : The thiol group acts as a nucleophile, enabling covalent modifications (e.g., disulfide bonds with cysteine residues). In enzyme inhibition studies, it mimics natural substrates to block active sites, as seen in cysteine protease assays .

- Experimental Design : Use fluorescence quenching or ITC (isothermal titration calorimetry) to quantify binding affinities. Compare results with control compounds lacking the thiol moiety .

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

- Conflict Analysis :

- pH Stability : The compound degrades rapidly in alkaline conditions (pH >8) due to thiol deprotonation and oxidation. In acidic buffers (pH 3–6), stability improves significantly .

- Temperature Sensitivity : Thermal decomposition occurs above 60°C, confirmed by TGA-DSC. Conflicting reports may arise from differences in solvent systems or oxygen exposure .

Q. What strategies mitigate challenges in synthesizing derivatives of this compound for structure-activity studies?

- Derivatization Approaches :

- Protection of Thiol Group : Use trityl or acetamidomethyl (Acm) groups to prevent unwanted reactions during amine modification .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the propane backbone .

Physicochemical Properties Table

| Property | Value/Method | Source |

|---|---|---|

| Molecular Weight | 125.60 g/mol | |

| Solubility | Water: >100 mg/mL; Alcohols: Soluble | |

| Stability | Degrades at pH >8 or T >60°C | |

| Key Functional Groups | Thiol (-SH), Amine (-NH₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.